molecular formula C23H14ClN3O4S2 B11128782 2-(4-chlorophenoxy)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-(4-chlorophenoxy)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11128782
M. Wt: 496.0 g/mol
InChI Key: YGSPQEQACWLBEB-PDGQHHTCSA-N
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Description

2-(4-chlorophenoxy)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The process may start with the preparation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the chlorophenoxy group and the thiazolidinone moiety. Common reagents and conditions used in these steps include:

    Pyrido[1,2-a]pyrimidin-4-one Core Formation: This step may involve cyclization reactions using appropriate precursors and catalysts.

    Introduction of Chlorophenoxy Group: This can be achieved through nucleophilic substitution reactions using 4-chlorophenol and suitable leaving groups.

    Formation of Thiazolidinone Moiety: This step may involve the reaction of furan-2-ylmethylamine with carbon disulfide and other reagents to form the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s functional groups and overall structure play a crucial role in determining its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-chlorophenoxy)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one include other heterocyclic compounds with fused ring systems and various functional groups. Examples include:

    Pyrido[1,2-a]pyrimidin-4-one Derivatives: Compounds with different substituents on the pyrido[1,2-a]pyrimidin-4-one core.

    Thiazolidinone Derivatives: Compounds with modifications to the thiazolidinone ring or additional functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H14ClN3O4S2

Molecular Weight

496.0 g/mol

IUPAC Name

(5Z)-5-[[2-(4-chlorophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H14ClN3O4S2/c24-14-6-8-15(9-7-14)31-20-17(21(28)26-10-2-1-5-19(26)25-20)12-18-22(29)27(23(32)33-18)13-16-4-3-11-30-16/h1-12H,13H2/b18-12-

InChI Key

YGSPQEQACWLBEB-PDGQHHTCSA-N

Isomeric SMILES

C1=CC2=NC(=C(C(=O)N2C=C1)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)OC5=CC=C(C=C5)Cl

Canonical SMILES

C1=CC2=NC(=C(C(=O)N2C=C1)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)OC5=CC=C(C=C5)Cl

Origin of Product

United States

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